3-(6-Methoxynaphthalen-2-yl)pentan-2-one
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Overview
Description
3-(6-Methoxynaphthalen-2-yl)pentan-2-one is an organic compound characterized by a naphthalene ring substituted with a methoxy group at the 6-position and a pentan-2-one chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxynaphthalen-2-yl)pentan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-methoxynaphthalene and a suitable pentan-2-one derivative.
Reaction Conditions: The reaction is often carried out under acidic or basic conditions to facilitate the formation of the desired product.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) may be used to enhance the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high efficiency and consistency in the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methoxynaphthalen-2-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(6-Methoxynaphthalen-2-yl)pentan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)pentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and the ketone functionality play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one: Similar structure but with two naphthalene rings.
(E)-4-(6-Methoxynaphthalen-2-yl)but-3-en-2-one: Contains a butenone chain instead of a pentanone chain.
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: An amide derivative with different functional groups.
Uniqueness
3-(6-Methoxynaphthalen-2-yl)pentan-2-one is unique due to its specific substitution pattern and the presence of both a methoxy group and a ketone functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
56600-75-0 |
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Molecular Formula |
C16H18O2 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
3-(6-methoxynaphthalen-2-yl)pentan-2-one |
InChI |
InChI=1S/C16H18O2/c1-4-16(11(2)17)14-6-5-13-10-15(18-3)8-7-12(13)9-14/h5-10,16H,4H2,1-3H3 |
InChI Key |
MKHWWYBECYQCDY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)C |
Origin of Product |
United States |
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